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Compound of Interest

Compound Name: Nirtetralin

CAS No.: 50656-78-5

Cat. No.: B1678942

Get Quote

Executive Summary & Target Profile
Nirtetralin (CAS: 50656-78-5) is a naturally occurring aryltetralin lignan isolated from

Phyllanthus species (P. niruri, P. urinaria). It is structurally characterized by a tetralin core fused

to a methylenedioxy ring, bearing a pendant 3,4-dimethoxyphenyl group and two

methoxymethyl side chains.

Current research highlights Nirtetralin as a potent suppressor of HBV surface antigen (HBsAg)

and e-antigen (HBeAg) secretion, making it a critical scaffold for antiviral drug discovery. This

guide details a convergent synthetic pathway derived from the seminal work of Schneiders &

Stevenson (1982) and modern organocatalytic improvements.
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Property Specification

IUPAC Name

(5R,6S,7S)-5-(3,4-dimethoxyphenyl)-4-methoxy-

6,7-bis(methoxymethyl)-5,6,7,8-

tetrahydrobenzo[f][1,3]benzodioxole

Formula C₂₄H₃₀O₅

MW 430.5 g/mol

Core Scaffold
1-Phenyl-1,2,3,4-tetrahydronaphthalene

(Aryltetralin)

Key Functionality
Methylenedioxy bridge, vicinal

bis(methoxymethyl) ethers

Retrosynthetic Strategy
The synthesis of Nirtetralin is best approached via a Biomimetic Cyclization Strategy. The core

tetralin skeleton is constructed from a dibenzylbutyrolactone precursor. This approach allows

for the control of relative stereochemistry at the C1, C2, and C3 positions of the tetralin ring

(corresponding to C5, C6, C7 in Nirtetralin).

Strategic Disconnections
Ether Formation: The terminal methoxymethyl groups are installed via reduction and

methylation of a lactone or diester.

Ring Closure (C-C Bond Formation): The B-ring (tetralin) is closed via an electrophilic

aromatic substitution (Friedel-Crafts type) or oxidative coupling of a dibenzylbutyrolactone.

Backbone Assembly: The carbon skeleton is assembled via a Stobbe condensation followed

by alkylation.
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Figure 1: Retrosynthetic analysis of Nirtetralin showing the disconnection to the key

dibenzylbutyrolactone precursor.

Detailed Experimental Protocols
Phase 1: Synthesis of the Dibenzylbutyrolactone
Precursor
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This phase constructs the carbon backbone connecting the two aromatic rings.

Reagents:

Piperonal (3,4-methylenedioxybenzaldehyde)

Dimethyl succinate

Sodium methoxide (NaOMe)

3,4-Dimethoxybenzyl bromide

Lithium diisopropylamide (LDA)

Step 1.1: Stobbe Condensation

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux

condenser and N₂ inlet.

Reaction: Dissolve Piperonal (15.0 g, 100 mmol) and Dimethyl succinate (17.5 g, 120 mmol)

in anhydrous Methanol (150 mL).

Addition: Add NaOMe (25% in MeOH, 1.2 equiv) dropwise at 0°C.

Conditions: Reflux for 4 hours. The solution will turn yellow/amber.

Workup: Acidify with 1M HCl, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.

Product:Monomethyl ester of piperonylidenesuccinic acid.

Step 1.2: Reduction and Lactonization

Hydrogenation: Dissolve the crude Stobbe product in MeOH/THF (1:1). Add 10% Pd/C (5

wt%) and stir under H₂ (balloon pressure) for 12 hours to reduce the alkene. Filter through

Celite.

Reduction/Cyclization: Treat the reduced ester with CaCl₂ and NaBH₄ in EtOH to reduce the

ester to the alcohol, followed by acid-catalyzed ring closure (p-TsOH, Toluene reflux) to yield
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the benzylbutyrolactone.

Step 1.3: Alkylation (Installation of Ring A)

Deprotonation: In a dry flask under Argon at -78°C, dissolve the benzylbutyrolactone (10

mmol) in dry THF. Add LDA (1.1 equiv) dropwise over 20 mins. Stir for 30 mins to generate

the enolate.

Alkylation: Add 3,4-dimethoxybenzyl bromide (1.2 equiv) dissolved in THF dropwise.

Conditions: Stir at -78°C for 2 hours, then warm to RT overnight.

Purification: Quench with sat. NH₄Cl. Extract with ether. Purify via Flash Column

Chromatography (Hexane/EtOAc 4:1).

Result:Trans-2-(3,4-dimethoxybenzyl)-3-(3,4-methylenedioxybenzyl)butyrolactone.

Phase 2: Cyclization to the Aryltetralin Core
This is the critical step defined by Schneiders & Stevenson.

Protocol: Acid-Catalyzed Cyclization Note: While oxidative coupling (VOF₃) is possible, the

acid-catalyzed route is preferred for this specific substrate pattern.

Dissolution: Dissolve the precursor lactone (2.0 g) in anhydrous Dichloromethane (DCM, 20

mL).

Catalyst: Add Trifluoroacetic acid (TFA, 5 mL) or BF₃·OEt₂ (3 equiv) at 0°C.

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC for the

disappearance of the starting material.

Mechanistic Insight: The electron-rich 3,4-dimethoxyphenyl ring attacks the benzylic cation

generated on the methylenedioxy-substituted arm (or vice versa, directed by electronic

stability).

Quench: Pour carefully into ice-cold sat. NaHCO₃.
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Isolation: Extract with DCM. The product is the Aryltetralin Lactone.[1]

Phase 3: Functional Group Transformation (Lactone to
Ether)
Nirtetralin contains methoxymethyl side chains, not a lactone.

Step 3.1: Reductive Opening

Reagent: Lithium Aluminum Hydride (LiAlH₄).

Procedure: Suspend LiAlH₄ (4 equiv) in dry THF at 0°C. Add the Aryltetralin Lactone (from

Phase 2) in THF dropwise.

Conditions: Reflux for 2 hours.

Workup: Fieser workup (Water, 15% NaOH, Water). Filter granular precipitate. Concentrate

filtrate to obtain the Diol intermediate.

Step 3.2: Methylation (Final Step)

Reagent: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI).

Procedure: Dissolve the Diol in dry DMF (10 mL/g).

Addition: Add NaH (3.0 equiv) at 0°C. Stir for 30 mins (H₂ evolution).

Alkylation: Add MeI (3.5 equiv) dropwise. Stir at RT for 4 hours.

Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography

(Gradient: 10% -> 30% EtOAc in Hexanes).

Final Product:Nirtetralin.

Analytical Validation
To ensure the integrity of the synthesized Nirtetralin, compare analytical data against the

following reference values derived from natural isolates.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/jacsau.5c01176
https://www.benchchem.com/product/b1678942/docs?utm_src=pdf-body#application-note-synthesis-pathways-and-protocols-for-nirtetralin
https://www.benchchem.com/product/b1678942/docs?utm_src=pdf-body#application-note-synthesis-pathways-and-protocols-for-nirtetralin
https://www.benchchem.com/product/b1678942/docs?utm_src=pdf-body#application-note-synthesis-pathways-and-protocols-for-nirtetralin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678942?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Diagnostic Signal Interpretation

¹H NMR (CDCl₃) 6.5-6.8 (m, Ar-H)
Aromatic protons of tetralin

and pendant ring.

5.9 (s, 2H)
Methylenedioxy protons (-

OCH₂O-).

3.85, 3.82 (s, OMe)
Methoxy groups on the

aromatic ring.

3.30 (s, aliphatic OMe)
Methoxymethyl ether signals

(distinct from Ar-OMe).

MS (ESI+) m/z 431 [M+H]⁺
Consistent with Molecular

Weight 430.5.

Stereochemistry NOESY Correlations

Check correlation between H-1

and H-2 (trans/cis) to confirm

(5R,6S,7S) relative config.

Pathway Visualization
The following diagram illustrates the complete synthetic workflow, highlighting the critical

transition from the acyclic precursor to the cyclized lignan core.
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Figure 2: Step-by-step synthetic workflow for Nirtetralin production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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